molecular formula C24H25N5O2S B2888446 2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 896314-06-0

2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B2888446
CAS No.: 896314-06-0
M. Wt: 447.56
InChI Key: NJCBXUVGHTUSBZ-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s class or family, and its role or use in industry or research .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the three-dimensional structure of the molecule .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .


Physical and Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability. It may also include an analysis of the compound’s chemical properties, such as its acidity or basicity .

Scientific Research Applications

Antimicrobial Properties

  • A study focused on the synthesis and structural elucidation of acetamide derivatives, including compounds with a 1,2,4-triazole ring system, revealed their potential as antimicrobial agents. These compounds, similar in structure to the one , exhibited in-vitro antibacterial, antifungal, and anti-tuberculosis activity (Mahyavanshi, Parmar, & Mahato, 2011).

Synthesis Techniques in Green Chemistry

  • Research on efficient, metal-free methods for synthesizing polysubstituted pyrrole derivatives, like the compound , utilized surfactants in aqueous media. This approach aligns with the principles of green chemistry, focusing on environmentally friendly synthesis methods (Kumar, Rāmānand, & Tadigoppula, 2017).

Anticancer Potential

  • A study on modifying N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide by replacing the acetamide group with alkylurea revealed remarkable anticancer effects. The modified compounds showed potent antiproliferative activities against various human cancer cell lines and reduced acute oral toxicity (Wang et al., 2015).

Anti-Exudative Properties

  • Research on pyrolin derivatives of N-acetamides, which are structurally related to the compound , demonstrated significant anti-exudative properties. This suggests their potential application in treating conditions involving fluid accumulation or inflammation (Chalenko et al., 2019).

Patent Insights in Pharmaceutical Development

  • An analysis of patents in the pharmaceutical sector revealed the significance of compounds like 2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide. These compounds often feature in patents due to their diverse therapeutic applications, including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic activities (Habernickel, 2002).

Mechanism of Action

If the compound has a biological activity, the mechanism of action would involve studying how the compound interacts with biological systems or processes .

Safety and Hazards

This would involve an examination of the compound’s toxicity, flammability, and other hazards. It may also include information on how to handle and store the compound safely .

Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or activities .

Properties

IUPAC Name

2-[[5-(2-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2S/c1-17(2)18-10-12-19(13-11-18)25-22(30)16-32-24-27-26-23(29(24)28-14-6-7-15-28)20-8-4-5-9-21(20)31-3/h4-15,17H,16H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCBXUVGHTUSBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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